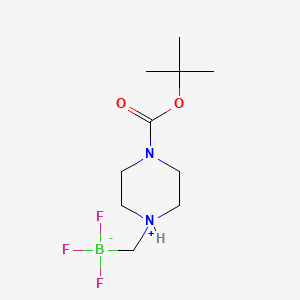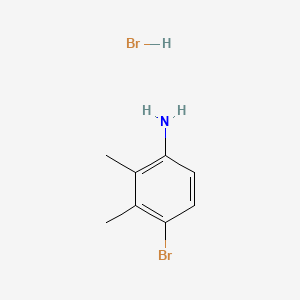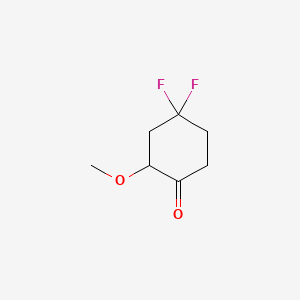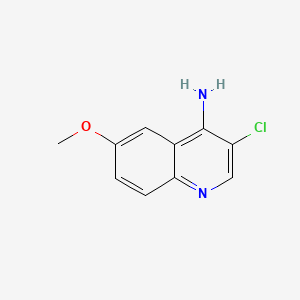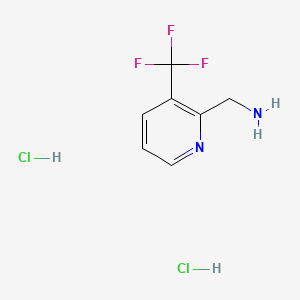
(3-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(3-(Trifluoromethyl)pyridin-2-yl)methanamine” is a chemical compound with the CAS Number: 886371-24-0 . It has a molecular weight of 176.14 and its IUPAC name is [3-(trifluoromethyl)-2-pyridinyl]methanamine . It is typically stored at 4°C and is in liquid form .
Synthesis Analysis
The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives have been extensively studied in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H7F3N2/c8-7(9,10)5-2-1-3-12-6(5)4-11/h1-3H,4,11H2 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
“(3-(Trifluoromethyl)pyridin-2-yl)methanamine” is a liquid at room temperature . It has a molecular weight of 176.14 and its IUPAC name is [3-(trifluoromethyl)-2-pyridinyl]methanamine .科学研究应用
Anticonvulsant Agents Synthesis
Research demonstrates the synthesis of novel Schiff bases of 3-aminomethyl pyridine, showing potential as anticonvulsant agents. Through condensation reactions with substituted aryl aldehydes/ketones, a series of compounds were synthesized and screened for anticonvulsant activity. Notably, compounds exhibited significant seizures protection in various models, indicating their potential as anticonvulsant agents (Pandey & Srivastava, 2011).
Catalytic Applications
Another study focused on the synthesis of unsymmetrical NCN′ and PCN pincer palladacycles, which included derivatives of 1-(3-(Pyridin-2-yl)phenyl)methanamine. These compounds were characterized and showed good activity and selectivity in catalytic applications, where the palladacycle remains in the Pd(II) state. This research highlights the compound's relevance in catalysis, offering insights into its versatile applications in organic synthesis and material science (Roffe et al., 2016).
Photocytotoxicity for Cancer Treatment
Iron(III) complexes incorporating derivatives of (3-(Trifluoromethyl)pyridin-2-yl)methanamine were synthesized and evaluated for their photocytotoxic properties. These complexes demonstrated remarkable photocytotoxicity under red light to various cancer cell lines by inducing apoptosis through the generation of reactive oxygen species. This application underscores the compound's potential in developing therapeutic agents for cancer treatment, highlighting its utility in photodynamic therapy (Basu et al., 2014).
Functional Models for Methane Monooxygenases
Research into diiron(III) complexes of tridentate 3N ligands, including derivatives of (3-(Trifluoromethyl)pyridin-2-yl)methanamine, aimed at modeling the active sites of methane monooxygenases. These studies contribute to understanding the catalytic mechanisms of methane oxidation, providing a foundation for designing efficient catalysts for alkane hydroxylation, which is crucial for environmental and industrial applications (Sankaralingam & Palaniandavar, 2014).
Enhanced Cellular Uptake and Photocytotoxicity
Further investigations into Iron(III) complexes have shown enhanced cellular uptake with selectivity and remarkable photocytotoxicity. These studies indicate the compound's significant role in developing phototherapeutic agents, offering a pathway for targeted cancer therapy with minimized side effects and improved efficacy (Basu et al., 2015).
安全和危害
未来方向
属性
IUPAC Name |
[3-(trifluoromethyl)pyridin-2-yl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2.2ClH/c8-7(9,10)5-2-1-3-12-6(5)4-11;;/h1-3H,4,11H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNRQSQBXPVKJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CN)C(F)(F)F.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2F3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20697178 |
Source


|
| Record name | 1-[3-(Trifluoromethyl)pyridin-2-yl]methanamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20697178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride | |
CAS RN |
1250443-60-7 |
Source


|
| Record name | 1-[3-(Trifluoromethyl)pyridin-2-yl]methanamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20697178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B594725.png)
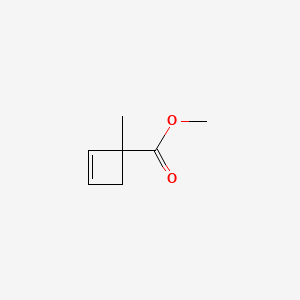
![Methyl 7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-4-carboxylate](/img/structure/B594731.png)

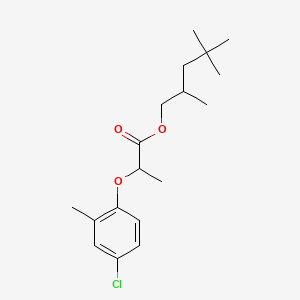
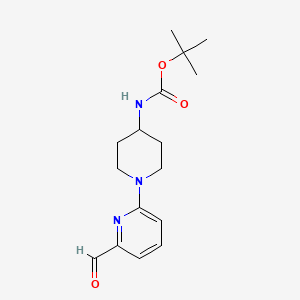
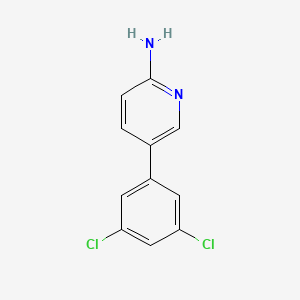
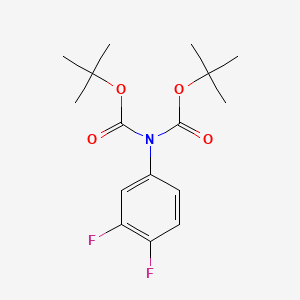
![Bicyclo[3.1.1]hept-2-ene-2-carboxaldehyde, 5,6-dimethyl- (9CI)](/img/structure/B594738.png)
